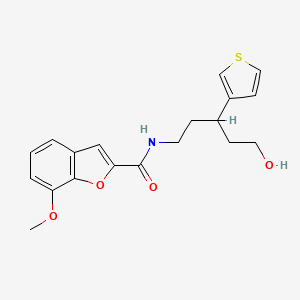

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-7-methoxybenzofuran-2-carboxamide

Description

The compound N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic molecule featuring a benzofuran core substituted with a methoxy group at position 7 and a carboxamide side chain. The side chain includes a hydroxylated pentyl linker and a thiophen-3-yl substituent.

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-23-16-4-2-3-14-11-17(24-18(14)16)19(22)20-8-5-13(6-9-21)15-7-10-25-12-15/h2-4,7,10-13,21H,5-6,8-9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPRGQFURXDVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC(CCO)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including enzyme inhibition, anti-cancer effects, and other therapeutic potentials based on available research findings.

Chemical Structure and Properties

The compound features a complex structure with a benzofuran core, substituted with a thiophene moiety and hydroxyl groups. The structural formula can be represented as follows:

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes involved in metabolic processes:

- Tyrosinase Inhibition : This enzyme plays a crucial role in melanin production, and inhibitors can be beneficial in treating hyperpigmentation disorders. Compounds with similar structures have shown IC50 values ranging from 1.05 µM to 7.03 µM against tyrosinase, indicating promising potential for skin-related applications .

- Collagenase and Elastase Inhibition : These enzymes are involved in skin aging and degradation. Some derivatives have demonstrated effective inhibition against collagenase (IC50 values around 110 µM) and elastase, suggesting that this compound may contribute to anti-aging therapies .

Anti-Cancer Activity

The compound's potential as an anti-cancer agent has been evaluated through various studies:

- Cell Line Studies : Similar compounds have been tested on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, derivatives showed IC50 values of 0.20 µM for A549 cells, indicating strong anti-tumor activity .

- Mechanism of Action : The anti-cancer effects are often linked to the modulation of key signaling pathways, including the PI3K/Akt/mTOR pathway, which is critical for cell proliferation and survival. Inhibitors of this pathway can induce apoptosis in cancer cells, thus providing a therapeutic avenue for treatment .

Study 1: Tyrosinase Inhibition

A recent study focused on the synthesis of various benzofuran derivatives, including the target compound. The results indicated that specific substitutions enhanced tyrosinase inhibitory activity significantly compared to non-substituted analogs .

Study 2: Anti-Cancer Efficacy

In another study examining the effects of thiophene-containing compounds on cancer cell lines, this compound was shown to effectively reduce cell viability in A549 cells by promoting apoptosis at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Analogues

Thiophene Fentanyl Hydrochloride (C₂₄H₂₆N₂OS·HCl) shares structural similarities with the target compound, particularly the thiophene moiety. However, its core structure is based on a fentanyl scaffold rather than benzofuran. Key differences include:

- Functional Groups : Thiophene fentanyl contains an amide and a piperidine ring, whereas the target compound features a benzofuran-carboxamide hybrid.

- Toxicology : Thiophene fentanyl’s toxicity remains understudied, highlighting a common gap in safety data for thiophene derivatives .

Table 1: Structural and Functional Comparison

Benzofuran Derivatives

Carboxamide-Containing Compounds

Deferoxamine Mesilate (C₂₅H₄₈N₆O₈·CH₄O₃S), a hydroxamic acid derivative, shares a carboxamide-like backbone but serves as a chelating agent. Key contrasts include:

Solubility and Solvent Interactions

Pentyl Acetate (C₇H₁₄O₂), a solvent with mixed isomers, offers insights into the solubility of pentyl-containing compounds. The target compound’s pentyl chain may confer moderate hydrophobicity, though its hydroxyl and carboxamide groups could enhance aqueous solubility compared to purely nonpolar solvents .

Research Findings and Methodological Insights

- Computational Predictions: Density-functional theory (DFT) methods, such as Becke’s hybrid functional and Lee-Yang-Parr correlation corrections , are widely used to predict molecular properties (e.g., thermochemistry, electron density).

- Toxicology Gaps : Both the target compound and thiophene fentanyl lack comprehensive toxicological profiles, underscoring the need for future studies .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-7-methoxybenzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions between benzofuran-2-carboxamide derivatives and thiophene-containing intermediates.

- Hydroxyl group protection/deprotection to prevent undesired side reactions.

- Solvent selection (e.g., THF or DMF) and temperature control (0–80°C) to stabilize reactive intermediates . Key optimizations include using NaH as a base for deprotonation and gradient elution chromatography for purification .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry. Discrepancies in coupling constants may indicate conformational isomers .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and detect impurities.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in airtight containers at –20°C, protected from light and moisture .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict this compound’s reactivity and biological interactions?

- Electronic Properties : Calculate HOMO/LUMO energies to assess redox potential and nucleophilic/electrophilic sites. Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for aromatic systems .

- Limitations : Current functionals struggle with van der Waals interactions in thiophene-benzofuran stacking; post-Hartree-Fock methods may be needed .

Q. How can contradictions in biological activity data across assays be resolved?

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT) assays to distinguish target-specific effects from cytotoxicity .

- Dose-Response Analysis : Use Hill slopes to identify non-specific binding at high concentrations.

- Statistical Validation : Apply ANOVA to assess inter-assay variability and Cohen’s κ for reproducibility .

Q. What computational strategies improve molecular docking accuracy for this compound?

- Flexible Docking : Account for side-chain mobility in target proteins (e.g., kinases) using induced-fit algorithms.

- Solvation Effects : Include implicit solvent models (e.g., GB/SA) to refine binding affinity predictions.

- Validation : Cross-check docking poses with molecular dynamics simulations (≥100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.